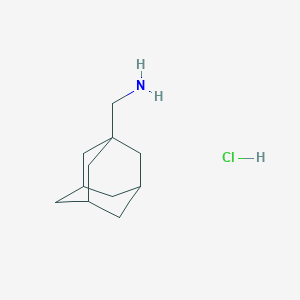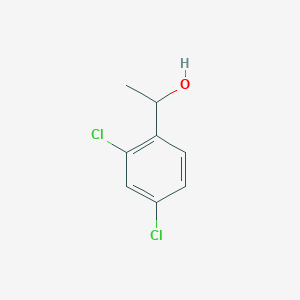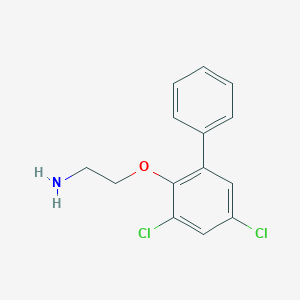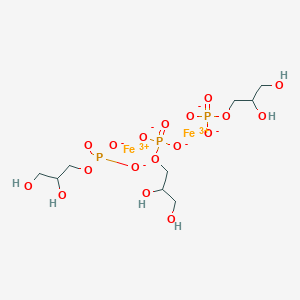![molecular formula C13H19NO B075436 (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol CAS No. 1415-36-7](/img/structure/B75436.png)
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that belongs to the class of secondary alcohols. It is also known as N-phenyl-2-piperidin-2-ylethanol or N-Phenylpiperidin-2-yl-1-ethanol. This compound has been of great interest to the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood and pain.
Efectos Bioquímicos Y Fisiológicos
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have several biochemical and physiological effects. Some of these effects are:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Reduction in pain perception.
3. Reduction in anxiety and depression-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol in lab experiments is its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for testing.
Direcciones Futuras
There are several future directions for the study of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Some of these directions are:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the yield of the compound.
3. Testing of the compound in clinical trials to evaluate its safety and efficacy in humans.
4. Exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease and epilepsy.
Conclusion:
In conclusion, (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that has potential therapeutic applications. It has been found to have analgesic, anxiolytic, and antidepressant properties, and has been studied extensively for its mechanism of action. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.
Métodos De Síntesis
The synthesis of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol involves the reaction of N-phenylpiperidin-2-one with lithium aluminum hydride in anhydrous ether. This reaction results in the reduction of the ketone group to a secondary alcohol. The yield of this reaction is reported to be around 70%.
Aplicaciones Científicas De Investigación
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been studied extensively for its potential therapeutic applications. Some of the scientific research applications of this compound are:
1. Analgesic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have analgesic properties. It has been shown to reduce pain in animal models of neuropathic pain.
2. Anxiolytic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have anxiolytic properties. It has been shown to reduce anxiety in animal models of anxiety.
3. Antidepressant: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have antidepressant properties. It has been shown to reduce depression-like behavior in animal models of depression.
Propiedades
Número CAS |
1415-36-7 |
|---|---|
Nombre del producto |
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(1S)-1-phenyl-2-[(2S)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |
Clave InChI |
OPZVPQVONVBYTF-STQMWFEESA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C[C@@H](C2=CC=CC=C2)O |
SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
SMILES canónico |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



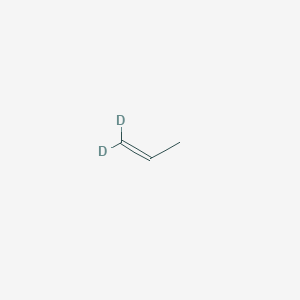
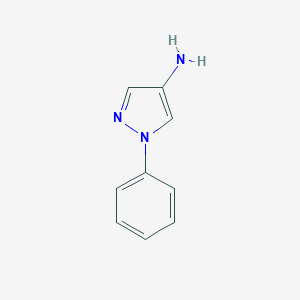

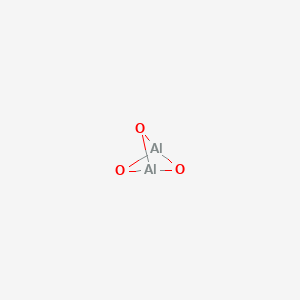
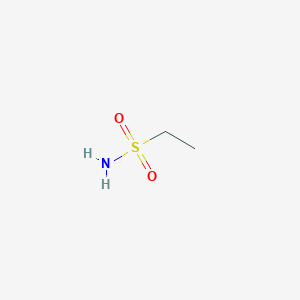
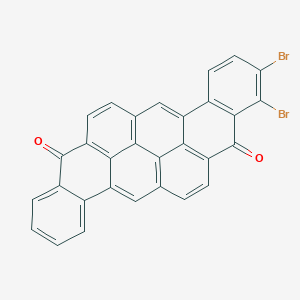
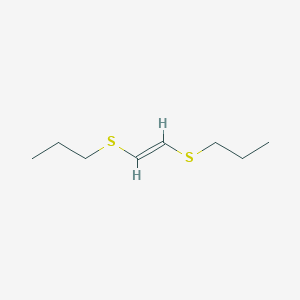
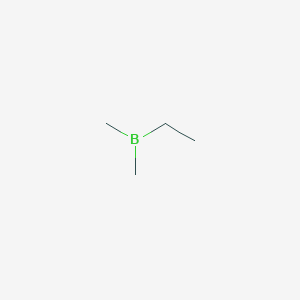
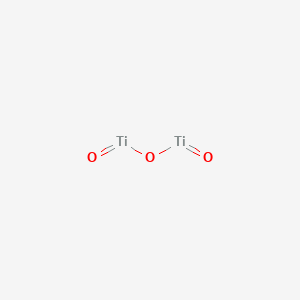
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
